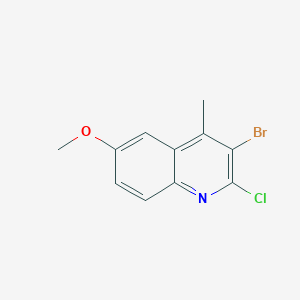

3-Bromo-2-chloro-6-methoxy-4-methylquinoline

CAS No.:

Cat. No.: VC15902671

Molecular Formula: C11H9BrClNO

Molecular Weight: 286.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9BrClNO |

|---|---|

| Molecular Weight | 286.55 g/mol |

| IUPAC Name | 3-bromo-2-chloro-6-methoxy-4-methylquinoline |

| Standard InChI | InChI=1S/C11H9BrClNO/c1-6-8-5-7(15-2)3-4-9(8)14-11(13)10(6)12/h3-5H,1-2H3 |

| Standard InChI Key | ZBQKZDGPQVCUFU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C=C(C=CC2=NC(=C1Br)Cl)OC |

Introduction

3-Bromo-2-chloro-6-methoxy-4-methylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. It features a bicyclic structure consisting of a benzene ring fused with a pyridine ring, making it a versatile compound in organic chemistry. The presence of bromine, chlorine, methoxy, and methyl groups at specific positions on the quinoline ring contributes to its unique chemical properties and biological activities.

Synthesis and Chemical Reactions

The synthesis of 3-Bromo-2-chloro-6-methoxy-4-methylquinoline typically involves multi-step reactions starting from readily available precursors. These reactions often require strong acids or bases, controlled temperatures, and specific organic solvents to ensure high yields and purity of the final product. Industrial production may utilize automated reactors for efficiency and consistency in large-scale synthesis.

This compound can undergo various chemical reactions, which are significant for synthesizing more complex molecules in organic chemistry. The presence of halogen atoms allows for specific substitution reactions, while the methoxy group can participate in reactions that modify its solubility and reactivity.

Biological Activities and Applications

3-Bromo-2-chloro-6-methoxy-4-methylquinoline exhibits significant biological activities, making it a compound of interest in medicinal chemistry and agrochemicals. It has been studied for its potential antimicrobial and anticancer properties. The halogenated structure enables specific interactions with biological targets, such as enzymes or receptors, potentially inhibiting or activating biological pathways.

| Potential Application | Description |

|---|---|

| Antimicrobial Activity | The compound's ability to interact with microbial targets could inhibit microbial growth. |

| Anticancer Activity | Its interaction with cancer cell targets may inhibit tumor growth or induce apoptosis. |

| Drug Development | The compound's unique structure makes it a candidate for developing new pharmaceuticals. |

Research Findings and Future Directions

Recent research highlights the versatility of quinoline derivatives in both academic research and industrial applications. The specific combination of substituents in 3-Bromo-2-chloro-6-methoxy-4-methylquinoline influences its chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable tool in synthetic chemistry and drug development.

Future studies should focus on optimizing synthesis methods, exploring its full range of biological activities, and investigating its potential as a lead compound in pharmaceutical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume